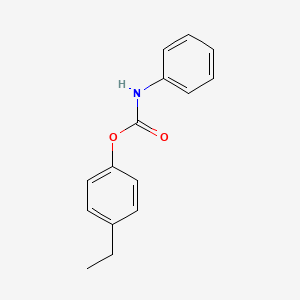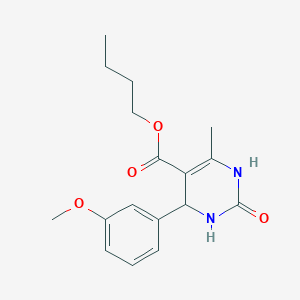![molecular formula C16H22N2O B5218811 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B5218811.png)
1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole, also known as TBX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of imidazole derivatives and has shown promising results in the areas of drug development, biomedical research, and material science.
Mécanisme D'action
The mechanism of action of 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. This compound has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis in cancer cells. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole is its versatility. It can be used in a wide range of experiments, from in vitro cell culture studies to in vivo animal models. This compound is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole. One area of interest is the development of this compound-based drugs for the treatment of various diseases, such as cancer and diabetes. Another area of interest is the investigation of the potential use of this compound in material science, such as in the development of new polymers and coatings. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole can be synthesized using a variety of methods, including the reaction of 4-tert-butylphenol with 3-bromopropylamine in the presence of a base, followed by cyclization with an imidazole ring. Another method involves reacting 4-tert-butylphenol with 3-chloropropylamine in the presence of a base, followed by cyclization with an imidazole ring.
Applications De Recherche Scientifique
1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole has been extensively studied for its potential applications in drug development and biomedical research. It has been shown to possess anti-inflammatory, anti-cancer, anti-tumor, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of cardiovascular diseases, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[3-(4-tert-butylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-16(2,3)14-5-7-15(8-6-14)19-12-4-10-18-11-9-17-13-18/h5-9,11,13H,4,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPRAAWPBQZBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![allyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5218757.png)
![3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5218766.png)

![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5218782.png)


![ethyl 4-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5218799.png)

![N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5218808.png)
![1-(2-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5218819.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide](/img/structure/B5218838.png)

